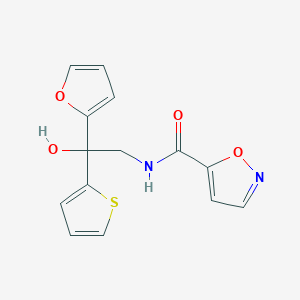

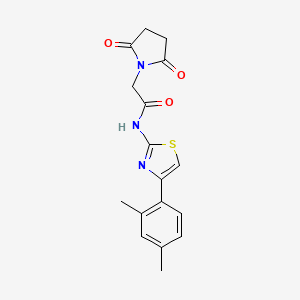

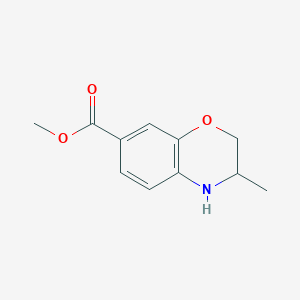

![molecular formula C21H21N5O4S B2835652 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide CAS No. 1021082-45-0](/img/structure/B2835652.png)

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The 1,2,4-triazolo[4,3-b]pyridazine moiety is a type of heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives often involves the reaction of appropriate precursors in the presence of a catalyst . For example, one efficient route for the synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives involves treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-b]pyridazine derivatives is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[4,3-b]pyridazine derivatives are diverse and depend on the specific substituents present on the molecule. For example, aromatic nucleophilic substitution reactions have been used to synthesize new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-b]pyridazine derivatives can vary depending on the specific substituents present on the molecule. Information on these properties can often be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .Wissenschaftliche Forschungsanwendungen

Anti-Asthmatic and Respiratory Disease Treatment

Studies on condensed-azole derivatives, including similar structures to the mentioned compound, have shown promising results in the treatment of asthma and other respiratory diseases. For example, a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Among these compounds, some exhibited excellent anti-asthmatic activity, suggesting potential value in asthma treatment and highlighting the importance of structure-activity relationships in this compound class (Kuwahara et al., 1997).

Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives has been explored, with some derivatives displaying good to moderate antimicrobial activities against various microorganisms. This indicates the potential use of such compounds in developing new antimicrobial agents, given their structural features and ability to be modified for enhanced activity (Bektaş et al., 2007).

Anticancer Properties

Research into novel pyrido and thiazolo triazoloquinazolines and pyridines has shown that these compounds, through their synthesis and structural modifications, can be screened for antimicrobial activity. Their development underscores the potential for compounds with similar structures to be applied in cancer research, particularly in the search for new anticancer agents (El‐Kazak & Ibrahim, 2013).

Herbicidal Applications

Compounds within the same chemical family have been studied for their herbicidal activity, showing effectiveness against a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications for managing weed growth, thereby improving crop yield and agricultural productivity (Moran, 2003).

Wirkmechanismus

The mechanism of action of 1,2,4-triazolo[4,3-b]pyridazine derivatives can vary widely depending on the specific compound and its biological target. In general, these compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c1-15-5-3-8-18(13-15)31(27,28)22-11-12-30-20-10-9-19-23-24-21(26(19)25-20)16-6-4-7-17(14-16)29-2/h3-10,13-14,22H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTRWHNFVVYITR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

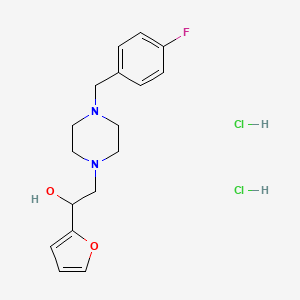

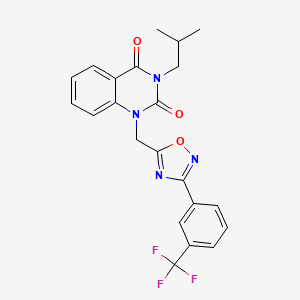

![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(2-fluorophenyl)urea](/img/structure/B2835570.png)

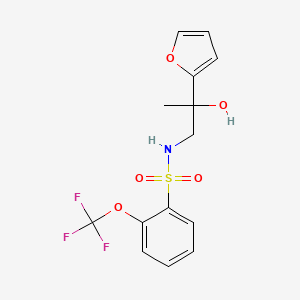

![tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate](/img/structure/B2835588.png)